1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-4-6-16(7-5-13)24(22,23)19-8-9-20-15(11-19)10-17(18-20)14-2-3-14/h4-7,10,14H,2-3,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJCJNNQPQVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions.
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2. By binding to this receptor, it modulates synaptic transmission and neuronal excitability in the central nervous system (CNS).
Biochemical Pathways
The activation of mGluR2 by glutamate leads to the engagement of intracellular signaling partners, resulting in various cellular events. This compound, as a NAM, can potentially inhibit these events, affecting the modulation of synaptic transmission and neuronal excitability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a NAM of mGluR2. It can potentially affect mood disorders and cognitive or memory dysfunction.
生化分析
Biochemical Properties
It is known that this compound acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glutamate signaling pathways.
Cellular Effects
Given its role as a negative allosteric modulator of mGluR2, it may influence cell function by modulating glutamate signaling pathways, which could impact gene expression and cellular metabolism.
Molecular Mechanism
Its role as a negative allosteric modulator suggests that it may bind to the mGluR2 receptor, inhibiting its activation and subsequently influencing downstream signaling pathways.
Metabolic Pathways
Given its interaction with mGluR2, it may be involved in pathways related to glutamate metabolism.
生物活性
1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes a sulfonamide group and a cyclopropyl moiety attached to a pyrazolo[1,5-a]pyrazine core. The molecular formula is with a molecular weight of approximately 344.39 g/mol.
- Inhibition of Cyclooxygenase Enzymes : Compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The sulfonamide moiety enhances this inhibitory activity, making these compounds potential anti-inflammatory agents .
- Anticancer Activity : Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have demonstrated that related compounds can effectively target various cancer cell lines, suggesting a broader applicability in oncology .
- Enzyme Inhibition : Beyond COX-2 inhibition, these compounds may also inhibit other metabolic enzymes, which could be beneficial in treating diseases like diabetes and obesity by modulating metabolic pathways .
Research Findings and Case Studies
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Initial studies suggest good oral bioavailability with rapid absorption rates.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
- Toxicity : Early toxicological evaluations indicate low toxicity levels compared to traditional NSAIDs.
科学研究应用
Biological Activities
The biological activities of 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone can be categorized into several key areas:
Antiviral Activity
Research indicates that compounds related to this structure exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). Studies have shown that certain derivatives demonstrate low cytotoxicity while maintaining high antiviral efficacy. For instance:
- Case Study : Compounds derived from similar structures were evaluated for anti-HBV activity, with promising results indicating their potential as antiviral agents .
Modulation of Metabotropic Receptors
The compound has been studied for its role as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 2 (mGluR2). This modulation may have implications for treating various neuropsychiatric disorders such as depression and schizophrenia:
- Case Study : Certain derivatives were noted for their ability to effectively alter receptor activity, suggesting potential therapeutic applications in neuropsychiatric conditions .
Anti-inflammatory and Analgesic Properties
Compounds within this class have also been recognized for their anti-inflammatory and analgesic effects. The presence of the sulfonamide group is believed to enhance these properties by interacting with specific biological targets involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the pyrazole and phenyl rings can significantly influence biological activity.
常见问题
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
- Catalysts : Use of Pd catalysts for cyclopropane coupling improves regioselectivity .
- Temperature control : Low temperatures (−78°C) prevent side reactions during Grignard additions .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation employs:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.1709 Å, b = 10.6982 Å, and interplanar angles ~72–81° .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.7–4.1 ppm (dihydropyrazine CH₂), and δ 1.2–1.5 ppm (cyclopropyl CH₂) .
- ¹³C NMR : Carbonyl signals at ~205 ppm and sulfonyl carbons at ~125 ppm .
- HPLC-MS : Confirms molecular weight (e.g., m/z 411.88 for C₂₂H₂₂ClN₃O₃) and purity (>98%) .
Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?
Answer:
Discrepancies in bioactivity often arise from:
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance target binding, while bulky groups (tert-butyl) reduce solubility .
- Assay variability : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) using positive controls like staurosporine .
Q. Methodology :
- Comparative SAR studies : Tabulate analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives) to correlate substituents with activity .
- Molecular docking : Use software like AutoDock to predict binding affinities and validate with SPR (surface plasmon resonance) .
Advanced: What strategies improve the design of derivatives for enhanced target interaction?
Answer:
- Bioisosteric replacement : Substitute the cyclopropyl group with spirocyclic moieties to increase rigidity and binding specificity .
- Fragment-based drug design (FBDD) : Screen fragments (e.g., pyrazine sulfonamides) to identify high-affinity motifs .
- Metabolic stability : Introduce fluorine atoms at para positions to block cytochrome P450 oxidation .
Q. Validation :
- In vitro ADME : Assess metabolic stability in liver microsomes and plasma protein binding .
Basic: What analytical techniques confirm purity and structural integrity during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm .
- TLC : Monitor reaction progress using silica plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Elemental analysis : Match experimental vs. theoretical C/H/N ratios (e.g., C: 64.15%, H: 5.38%, N: 10.20%) .
Advanced: How can low yields in sulfonylation steps be addressed?
Answer:
Low yields (<50%) may result from:
- Steric hindrance : Use smaller sulfonyl chlorides (e.g., methylsulfonyl instead of phenylsulfonyl) .
- Side reactions : Add scavengers (e.g., dimethylaminopyridine) to trap excess sulfonyl chloride .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve efficiency (yield >75%) .
Q. Troubleshooting :
- In situ FTIR : Monitor sulfonate ester formation (peaks at 1370 cm⁻¹ and 1170 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
